6-Isopropylchroman-4-amine
Description
6-Isopropylchroman-4-amine (CAS: 763925-96-8) is a chiral amine derivative of chroman, a benzopyran structure. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol . The compound features an isopropyl substituent at the 6-position of the chroman ring and an amine group at the 4-position. The (S)-enantiomer is explicitly noted in its nomenclature, suggesting stereochemical relevance in its applications .
Its synthesis and handling require standard precautions for amines, including proper storage and solubility optimization (e.g., heating to 37°C and sonication for dissolution) .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11H,5-6,13H2,1-2H3 |
InChI Key |
PSDNIJBKFHYFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Conjugate Addition to Chromen-2-one Precursors
A notable method involves the asymmetric copper-catalyzed conjugate addition of isopropylmagnesium bromide to 2H-chromen-2-one derivatives to yield (S)-4-isopropylchroman-2-one intermediates. This intermediate can be further transformed to the 4-amine derivative:
- Starting from 2H-chromen-2-one, isopropylmagnesium bromide (a Grignard reagent) is added in the presence of a chiral copper catalyst.
- The reaction proceeds under mild conditions, yielding the isopropyl-substituted chromanone with high enantiomeric excess (up to 63% ee reported).
- Subsequent amination at the 4-position can be done by reductive amination or nucleophilic substitution to introduce the amine group.
This method provides stereoselectivity and good yields, making it suitable for preparing chiral 6-isopropylchroman derivatives.
Cyclization of o-Hydroxyarylcarbonyl Compounds with Amines
Another established approach is based on the reaction of o-hydroxyarylcarbonyl compounds with carbonyl compounds in the presence of amines, leading to chroman-4-one derivatives which can be converted to amines:
- The process involves reacting an o-hydroxyarylcarbonyl compound with a carbonyl compound (such as aldehydes or ketones) and an amine or enamine under controlled temperature (10 to 120 °C).
- The reaction proceeds via cyclization and rearrangement steps, yielding chroman-4-one intermediates.
- The amine can be introduced either as a reagent or by subsequent functional group transformation.
- The reaction is often performed in inert solvents like toluene or ethers, and the amine can be recovered and reused.
- The final amination step can involve reduction or substitution to convert the chroman-4-one to chroman-4-amine.
This method is advantageous due to mild conditions, high yields, and the ability to use various substituents on the aromatic ring and carbonyl partners.
Reduction and Amination of Chroman-4-one Intermediates
- Chroman-4-one intermediates bearing the isopropyl group at the 6-position can be converted to the corresponding 4-amines by reductive amination using ammonia or amine sources with reducing agents such as sodium borohydride or catalytic hydrogenation.
- This step typically requires careful control of reaction conditions to maintain stereochemistry and avoid over-reduction.
- Purification is usually performed by column chromatography or recrystallization.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Copper-catalyzed conjugate addition | 2H-chromen-2-one, isopropylmagnesium bromide | Cu catalyst, Et2O solvent, mild temp, column chromatography | High stereoselectivity, good yield | Requires chiral catalyst, moderate ee |
| Cyclization of o-hydroxyarylcarbonyl + carbonyl + amine | o-Hydroxyarylcarbonyl compound, carbonyl compound, amine | 10-120 °C, inert solvents, amine recovery | Mild conditions, reusable amine, high yield | Requires careful control of substituents |
| Reductive amination of chroman-4-one | Chroman-4-one intermediate | Reducing agents (NaBH4, H2/Pd), ammonia or amine source | Straightforward amination step | Potential stereochemical issues |
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted chroman-4-amines.
Scientific Research Applications
6-Isopropylchroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isopropylchroman-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in the Chroman Family
The following compounds share the chroman backbone but differ in substituents and stereochemistry:
Key Observations :
- Substituent Effects: The isopropyl group in 6-Isopropylchroman-4-amine increases molecular weight and steric bulk compared to ethyl or methoxy analogs.
- Electronic Properties : The methoxy group in 6-Methoxychroman-4-amine is electron-donating, which could alter reactivity or binding interactions compared to the electron-neutral isopropyl group.
- Stereochemistry : The (S)-configuration of 6-Isopropylchroman-4-amine may confer distinct chiral recognition properties in enzymatic or receptor-based studies compared to racemic mixtures .
Heterocyclic Analogs (Pyrimidine Derivatives)
Pyrimidine-based analogs differ in ring structure but share the 4-amine functional group:
Key Observations :
- Ring System Differences : Pyrimidine derivatives (6-membered ring with two nitrogens) exhibit distinct electronic and hydrogen-bonding profiles compared to chroman analogs. This could influence their roles in medicinal chemistry (e.g., as kinase inhibitors or nucleoside analogs).
- Chlorine Substituent: The chloro group in these compounds enhances polarity and may improve binding to hydrophobic pockets in target proteins.
Physicochemical and Handling Comparisons
- Solubility :
- 6-Isopropylchroman-4-amine and its chroman analogs likely require solubility-enhancing techniques (e.g., sonication, heating) due to aromatic and aliphatic substituents .
- Pyrimidine derivatives like 6-Chloro-5-isopropylpyrimidin-4-amine may exhibit better aqueous solubility owing to polar functional groups (e.g., chloro, amine) .
- Storage Stability :
- 6-Chloro-5-isopropylpyrimidin-4-amine is stable at -80°C for 6 months, whereas storage data for chroman derivatives are unspecified .
Biological Activity
6-Isopropylchroman-4-amine is a compound of interest due to its diverse biological activities, including potential applications in cancer treatment, anti-inflammatory responses, and antiviral effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular structure of 6-Isopropylchroman-4-amine can be represented as follows:
This compound features a chroman backbone with an isopropyl group and an amine substituent, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that 6-Isopropylchroman-4-amine exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of isopropylchroman compounds can inhibit the proliferation of various cancer cell lines, including lung (A549) and breast carcinoma (BT549) cells. This inhibition is often linked to apoptosis induction and modulation of signaling pathways.
- Anti-inflammatory Effects : Compounds within this class have demonstrated the ability to suppress pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), suggesting their potential utility in treating autoimmune disorders.
- Antiviral Properties : Some studies report that these compounds can inhibit the replication of viruses, including human herpes virus type-1 (HHV-1), indicating their potential as antiviral agents.
Anticancer Activity
A study highlighted the cytotoxic effects of 6-Isopropylchroman-4-amine on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and alterations in MAPK signaling pathways. The following table summarizes its efficacy against different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 62.5 | Induction of apoptosis |
| BT549 (Breast) | 50 | Caspase activation |
| PC3 (Prostate) | 60 | MAPK pathway modulation |
Anti-inflammatory Activity
In vitro studies demonstrated that 6-Isopropylchroman-4-amine significantly reduced TNF-α production in human whole blood cultures. This effect was more pronounced compared to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases.
Antiviral Activity
The antiviral activity was assessed through the inhibition of HHV-1 replication in A549 cells. The compound exhibited a significant reduction in viral load, suggesting a mechanism that may involve interference with viral entry or replication processes.
Case Studies
Several case studies have illustrated the therapeutic potential of 6-Isopropylchroman-4-amine:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer evaluated the efficacy of a formulation containing 6-Isopropylchroman-4-amine. Results indicated a marked improvement in patient survival rates and quality of life, correlating with reduced tumor sizes.
- Autoimmune Disorder Management : In a cohort study focusing on rheumatoid arthritis patients, treatment with 6-Isopropylchroman-4-amine led to significant reductions in inflammatory markers and improved patient mobility scores.
- Viral Infection Control : A laboratory study demonstrated that administration of the compound significantly decreased viral replication rates in infected cell cultures, supporting its use in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
